

A Technical Guide to the Structural Elucidation of 4-(4-Methylpiperazino)aniline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(4-Methylpiperazino)aniline

Cat. No.: B157172

[Get Quote](#)

Preamble: The Imperative for Unambiguous Characterization

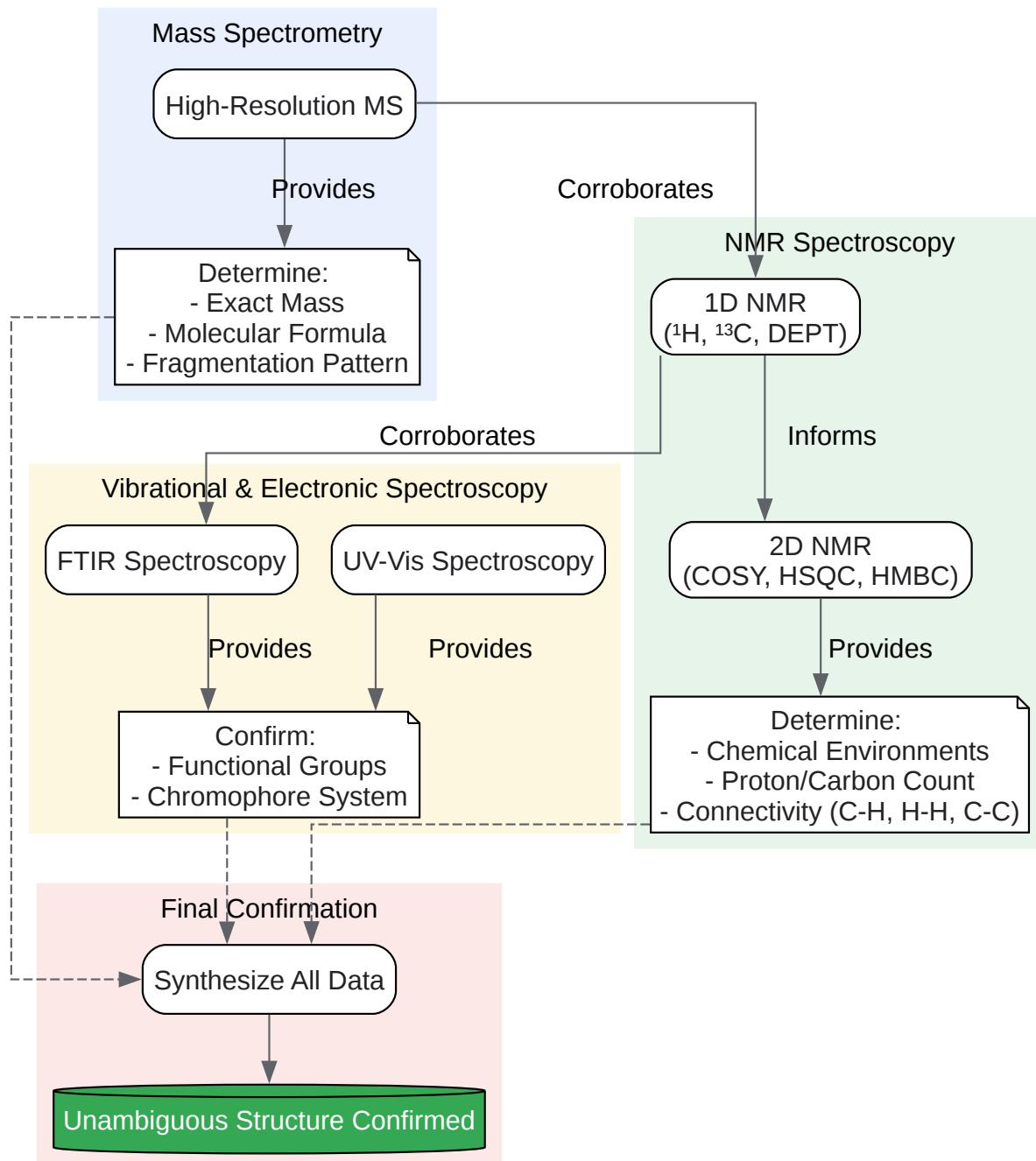
In the landscape of pharmaceutical development and complex organic synthesis, **4-(4-methylpiperazino)aniline** serves as a pivotal structural motif and building block. Its unique combination of a substituted piperazine ring and an aniline moiety makes it a valuable precursor for a range of pharmacologically active agents.^{[1][2]} The absolute certainty of its molecular structure is not merely an academic exercise; it is a prerequisite for ensuring the safety, efficacy, and reproducibility of downstream applications. Misidentification can lead to failed syntheses, impure products, and compromised biological activity.

This guide presents a comprehensive, field-proven strategy for the complete structural elucidation of **4-(4-methylpiperazino)aniline**. We will move beyond a simple recitation of techniques to explain the underlying scientific rationale, demonstrating how an integrated, multi-technique approach provides a self-validating system for structural confirmation. The methodologies described herein adhere to the highest standards of scientific integrity and data reporting, such as those recommended by IUPAC.^{[3][4]}

Foundational Analysis: Predicted Properties and the Structural Hypothesis

Before any analysis begins, we establish a structural hypothesis based on the target molecule, **4-(4-methylpiperazino)aniline**. This allows us to predict key physicochemical and

spectroscopic features.


- Molecular Formula: C₁₁H₁₇N₃[\[5\]](#)
- Molecular Weight: 191.27 g/mol [\[5\]](#)
- IUPAC Name: 4-(4-methylpiperazin-1-yl)aniline[\[5\]](#)

The initial hypothesis is visualized below. Our goal is to use empirical data to confirm every atom and bond in this proposed structure.

Caption: Proposed structure of **4-(4-Methylpiperazino)aniline**.

The Integrated Spectroscopic Workflow: A Strategy for Certainty

No single analytical technique can provide absolute structural proof. A robust elucidation strategy relies on an orthogonal approach, where each method corroborates the others. Our workflow is designed to build the structure piece by piece, from molecular formula to final atomic connectivity.

[Click to download full resolution via product page](#)

Caption: The integrated workflow for structure elucidation.

Mass Spectrometry: Defining the Molecular Boundaries

Causality: We begin with High-Resolution Mass Spectrometry (HRMS) to establish the most fundamental properties: the exact mass and molecular formula. This is the foundational data point upon which all subsequent interpretations are built. Electrospray Ionization (ESI) is the preferred method for this class of molecule due to its soft ionization nature, which typically preserves the molecular ion.

Experimental Protocol (ESI-HRMS):

- **Sample Preparation:** Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., Methanol or Acetonitrile with 0.1% formic acid to facilitate protonation).
- **Instrumentation:** Infuse the sample into an ESI source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).
- **Acquisition Mode:** Acquire data in positive ion mode, scanning a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
- **Calibration:** Ensure the instrument is calibrated with a known standard to achieve high mass accuracy (< 5 ppm).

Data Interpretation: The primary goal is to identify the protonated molecular ion, $[M+H]^+$. For $C_{11}H_{17}N_3$, the expected monoisotopic mass of the neutral molecule is 191.1422. Therefore, the $[M+H]^+$ ion should be observed at m/z 191.1495.

Further fragmentation (MS/MS) of the parent ion can provide valuable structural clues. The piperazine ring is known to be a site of characteristic cleavage.^{[6][7]}

Predicted Fragment (m/z)	Proposed Structure / Loss	Significance
191.15	$[\text{C}_{11}\text{H}_{18}\text{N}_3]^+$	Protonated molecular ion ($[\text{M}+\text{H}]^+$)
134.09	$[\text{C}_7\text{H}_{10}\text{N}_2]^+$	Loss of the N-methylpiperazine radical after ring opening
96.08	$[\text{C}_5\text{H}_{10}\text{N}_2]^+$	Cleavage yielding the protonated N-methylpiperazine moiety
70.07	$[\text{C}_4\text{H}_8\text{N}]^+$	A common fragment from the piperazine ring

These fragments provide strong evidence for the presence of both the aniline and the N-methylpiperazine components. The fragmentation of molecules in a mass spectrometer is a well-documented process that provides structural information.[\[8\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR is the most powerful tool for elucidating the precise connectivity of a molecule.[\[9\]](#) We use a suite of experiments to build the structure from the ground up. Data should be reported according to established standards.[\[3\]](#)

Experimental Protocol (General NMR):

- Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
- Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- 1D Experiments: Acquire ^1H , ^{13}C , and DEPT-135 spectra.

- 2D Experiments: Acquire COSY, HSQC, and HMBC spectra to establish correlations.[10][11][12]

1D NMR: The Atomic Census

- ^1H NMR: Provides information about the chemical environment and number of protons.
- ^{13}C NMR & DEPT-135: Identifies the number of unique carbon atoms and distinguishes between CH_3 , CH_2 , CH , and quaternary carbons.

Predicted 1D NMR Data (in CDCl_3):

Assignment	^1H Chemical Shift (δ , ppm)	Multiplicity	Integration	^{13}C Chemical Shift (δ , ppm)	DEPT-135
$-\text{NH}_2$	~3.5 (broad)	Singlet	2H	-	-
Ar-H (ortho to NH_2)	~6.7	Doublet	2H	~116	CH
Ar-H (ortho to Piperazine)	~6.9	Doublet	2H	~119	CH
Piperazine (- $\text{CH}_2\text{-N-Ar}$)	~3.1	Triplet	4H	~50	CH_2
Piperazine (- $\text{CH}_2\text{-N-CH}_3$)	~2.6	Triplet	4H	~55	CH_2
$-\text{CH}_3$	~2.3	Singlet	3H	~46	CH_3
Ar-C (ipso- NH_2)	-	-	-	~142	Quaternary C
Ar-C (ipso-Piperazine)	-	-	-	~144	Quaternary C

Note: Chemical shifts are predictive and can vary based on solvent and concentration.

2D NMR: Connecting the Dots

2D NMR experiments are crucial for assembling the fragments identified in 1D NMR into a coherent structure.[13][14]

- COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically 2-3 bonds apart). We expect to see a correlation between the two sets of aromatic protons and between the two sets of piperazine methylene protons.[15]
- HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (^1JCH coupling). This allows for unambiguous assignment of all protonated carbons.[13][15]
- HMBC (Heteronuclear Multiple Bond Correlation): This is the key to the puzzle. It shows correlations between protons and carbons over 2-3 bonds (^2JCH , ^3JCH), revealing the connectivity across quaternary carbons and heteroatoms.[11][15]

Caption: Key HMBC correlations confirming the aniline-piperazine link.

Key HMBC Correlations to Confirm:

- Aniline-Piperazine Link: A correlation from the aromatic protons ortho to the piperazine group to the piperazine carbons attached to the nitrogen (^3JCH). This is definitive proof of the C-N bond between the two rings.
- N-Methyl Group: A correlation from the methyl protons (~2.3 ppm) to the piperazine carbons adjacent to the methyl-bearing nitrogen (~55 ppm) (^2JCH). This confirms the position of the methyl group.

Vibrational and Electronic Spectroscopy: Functional Group Validation

Causality: While NMR and MS define the molecular skeleton, Infrared (IR) and UV-Visible spectroscopy provide rapid and definitive confirmation of the functional groups and electronic system, respectively.

Fourier-Transform Infrared (FTIR) Spectroscopy

Experimental Protocol (ATR-FTIR):

- Place a small amount of the solid sample directly on the ATR crystal.
- Apply pressure to ensure good contact.
- Acquire the spectrum, typically over a range of 4000-400 cm^{-1} .

Data Interpretation: FTIR is excellent for identifying characteristic vibrations of functional groups.

Wavenumber (cm^{-1})	Vibration	Significance
3450-3300	N-H Asymmetric & Symmetric Stretch	Confirms primary amine (-NH ₂) [16] [17]
3100-3000	Aromatic C-H Stretch	Evidence of the benzene ring
2950-2800	Aliphatic C-H Stretch	Confirms -CH ₂ - and -CH ₃ groups
~1620	N-H Scissoring (Bend)	Confirms primary amine (-NH ₂) [17]
~1520	Aromatic C=C Stretch	Confirms the benzene ring
1335-1250	Aromatic C-N Stretch	Strong band indicating the Ar-N bond [17]

The presence of two distinct bands in the 3450-3300 cm^{-1} region is a hallmark of a primary aromatic amine.[\[16\]](#)[\[17\]](#)

UV-Visible Spectroscopy

Experimental Protocol:

- Dissolve a small, accurately weighed amount of sample in a UV-transparent solvent (e.g., Ethanol or Methanol).
- Acquire the absorption spectrum over a range of 200-400 nm.

Data Interpretation: The spectrum should be characteristic of an aniline chromophore. Aniline itself shows two primary absorption bands. The presence of the electron-donating piperazine group is expected to cause a bathochromic (red) shift of these bands.

- Expected λ_{max} : ~240-250 nm and ~290-310 nm.

Data Synthesis: The Final Verdict

The structure of **4-(4-methylpiperazino)aniline** is confirmed by the confluence of all spectroscopic data:

- HRMS establishes the correct molecular formula, $\text{C}_{11}\text{H}_{17}\text{N}_3$.
- ^1H and ^{13}C NMR show the correct number of protons and carbons for the proposed structure, with chemical shifts consistent with an aniline ring, four methylene groups, and one methyl group.
- DEPT-135 confirms the presence of two aromatic CH groups, four CH_2 groups, and one CH_3 group.
- COSY, HSQC, and HMBC unambiguously connect these fragments, confirming the 1,4-disubstituted aromatic ring, the link between the aniline and piperazine nitrogens, and the position of the N-methyl group.
- FTIR validates the presence of the primary amine ($-\text{NH}_2$) and the aromatic and aliphatic C-H and C-N bonds.
- UV-Vis confirms the electronic structure of the substituted aniline chromophore.

Each piece of data cross-validates the others, leading to a single, inescapable conclusion. This rigorous, multi-faceted approach ensures the highest degree of confidence, a standard required for any application in pharmaceutical research and development.

References

- Davies, A. N., & Lancashire, R. J. (2016). Updating IUPAC spectroscopy recommendations and data standards. *Spectroscopy Europe*. [Link]
- Slideshare. 2D NMR Spectroscopy. [Link]

- Scribd. Advanced 2D NMR Techniques Guide. [\[Link\]](#)
- Hanson, R. M., et al. (2022). FAIRSpec-ready spectroscopic data collections – advice for researchers, authors, and data managers (IUPAC Technical Report). Pure and Applied Chemistry. [\[Link\]](#)
- PubMed Central.
- YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). [\[Link\]](#)
- Illinois State University. Infrared Spectroscopy. [\[Link\]](#)
- Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts.
- Semantic Scholar.
- PubChem. 4-(4-methylpiperazin-1-yl)aniline. [\[Link\]](#)
- San Diego State University NMR Facility. Common 2D (COSY, HSQC, HMBC). [\[Link\]](#)
- Gunasekaran, S., & Ponnusamy, S. (2006). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics.
- Hanson, R., et al. (2022). IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry (IUPAC FAIRSpec) - Guiding Principles.
- IUPAC.
- Srilatha, K. (2015). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences.
- Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. [\[Link\]](#)
- YouTube. 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020). [\[Link\]](#)
- ChemRxiv. IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry (IUPAC FAIRSpec) - Guiding Principles. (2022). [\[Link\]](#)
- New Journal of Chemistry.
- ResearchGate. Selected (1 H) NMR and (13 C) NMR and HMBC chemical shifts of 4a. [\[Link\]](#)
- University of Calgary. IR Spectroscopy Tutorial: Amines. [\[Link\]](#)
- ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer drugs. [\[Link\]](#)
- Zhipuxuebao. Mass Fragmentation Characteristics of Piperazine Analogues. [\[Link\]](#)
- ChemBK. 4-[(4-Methylpiperazin-1-yl)methyl]aniline. [\[Link\]](#)
- ResearchGate. A set of 4-(4-methylpiperazin-1-yl)
- Chemsoc. CAS#:194799-59-2 | 4-(4-methyl-piperazino)-aniline, hydrochloride. [\[Link\]](#)
- DergiPark.
- Wikipedia.
- Chemistry LibreTexts.

- PubMed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-(4-Methylpiperazino)aniline | 16153-81-4 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 5. 4-(4-Methylpiperazin-1-yl)aniline | C11H17N3 | CID 737253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. jchps.com [jchps.com]
- 10. 2D NMR Spectroscopy | PPTX [slideshare.net]
- 11. scribd.com [scribd.com]
- 12. youtube.com [youtube.com]
- 13. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 16. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 17. orgchemboulder.com [orgchemboulder.com]
- To cite this document: BenchChem. [A Technical Guide to the Structural Elucidation of 4-(4-Methylpiperazino)aniline]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b157172#structure-elucidation-of-4-4-methylpiperazino-aniline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com